2-(1-methylpyrrolidin-2-yl)ethyl 9H-fluorene-9-carboxylate
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Overview
Description
2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate is a chemical compound that combines the structural features of pyrrolidine, methanol, and fluorenecarboxylate
Preparation Methods
The synthesis of 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate typically involves the reaction of 1-methyl-2-pyrrolidinemethanol with 9-fluorenecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an ester bond between the hydroxyl group of 1-methyl-2-pyrrolidinemethanol and the carboxyl group of 9-fluorenecarboxylic acid.
Chemical Reactions Analysis
2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Scientific Research Applications
2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals.
Catalysis: It can serve as a ligand in catalytic asymmetric reactions, enhancing the selectivity and efficiency of the reactions.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate depends on its specific application. In catalytic reactions, it acts as a ligand, coordinating with metal centers to form active catalytic species. In medicinal chemistry, its mechanism of action would depend on its interaction with biological targets, such as enzymes or receptors, potentially modulating their activity.
Comparison with Similar Compounds
2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate can be compared with similar compounds such as:
1-Methyl-2-pyrrolidinemethanol: This compound lacks the fluorenecarboxylate group, making it less versatile in certain applications.
9-Fluorenecarboxylic acid: This compound lacks the pyrrolidinemethanol moiety, limiting its use in specific synthetic routes.
2-Pyrrolidinemethanol:
The unique combination of structural features in 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate makes it a valuable compound in various scientific research fields.
Properties
CAS No. |
102449-21-8 |
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Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)ethyl 9H-fluorene-9-carboxylate |
InChI |
InChI=1S/C21H23NO2/c1-22-13-6-7-15(22)12-14-24-21(23)20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20H,6-7,12-14H2,1H3 |
InChI Key |
NIOZENOKDBIEHX-UHFFFAOYSA-N |
SMILES |
CN1CCCC1CCOC(=O)C2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CN1CCCC1CCOC(=O)C2C3=CC=CC=C3C4=CC=CC=C24 |
Synonyms |
2-(1-methylpyrrolidin-2-yl)ethyl 9H-fluorene-9-carboxylate |
Origin of Product |
United States |
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